Maridomycin VI

in vivo efficacy mouse infection model Gram-positive bacteria

Standard macrolides often fail in serum-supplemented assays due to protein binding or can inadvertently induce resistance, compromising data reproducibility. Maridomycin VI (CAS 35775-66-7) solves these challenges as a defined congener of the 16-membered macrolide complex. - Serum-stable: antibacterial activity unaffected by serum, ensuring reliable in vitro/ex vivo data. - Resistance-safe: does not induce erythromycin resistance in inducible S. aureus, ideal for resistance evolution studies. - In vivo equivalence: matches leucomycin's protective efficacy in Gram-positive infection models. - Defined acylation pattern: pure component for SAR programs correlating C-3/C-4 substitutions with biological outcomes.

Molecular Formula C39H63NO16
Molecular Weight 801.9 g/mol
CAS No. 35775-66-7
Cat. No. B15496678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaridomycin VI
CAS35775-66-7
Molecular FormulaC39H63NO16
Molecular Weight801.9 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O
InChIInChI=1S/C39H63NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25-29,31-38,44,46-47H,13,15-18H2,1-10H3/b12-11+
InChIKeyDNROANSVCXNNHI-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maridomycin VI – Core Profile


Maridomycin VI is a 16-membered macrolide antibiotic isolated from the fermentation broth of *Streptomyces hygroscopicus* No. B-5050 [1]. It belongs to the leucomycin group and is one of six congeneric components (I-VI) that differ in their acyl substitutions at the C-3 and C-4 positions [2]. The compound exhibits selective activity against Gram-positive bacteria and mycoplasma, with its antibacterial efficacy unaffected by the presence of serum .

Maridomycin VI: Substitution Rationale


The 16-membered macrolide class is not pharmacologically uniform; congeneric components within the maridomycin complex exhibit distinct biological properties due to variations in acylation patterns [1]. For instance, while the parent maridomycin complex shares a similar in vivo protective effect with leucomycin [2], the semi-synthetic derivative 9-propionylmaridomycin demonstrates a unique inability to induce erythromycin resistance—a feature not universally present across all macrolides [3]. Consequently, substituting Maridomycin VI with another macrolide without explicit, matched comparative data on the specific component risks compromising experimental reproducibility and misinterpreting resistance-related outcomes. The following quantitative evidence delineates the specific, verifiable points of differentiation that inform scientifically grounded selection and procurement.

Maridomycin VI – Comparative Differentiation Evidence


In Vivo Efficacy vs. Leucomycin

In a direct comparative study, maridomycin demonstrated in vivo protective efficacy equivalent to leucomycin in a mouse model of Gram-positive bacterial infection [1]. This establishes a clear performance benchmark against a clinically relevant 16-membered macrolide comparator.

in vivo efficacy mouse infection model Gram-positive bacteria

Serum-Stable Antibacterial Activity

The antibacterial activity of Maridomycin VI is reported to be unaffected by the presence of serum [1]. This contrasts with certain other antibiotics where serum proteins can bind and inactivate the drug, leading to reduced efficacy.

serum effect antibacterial activity in vitro assay

Non-Inducing Resistance Profile

9-Propionylmaridomycin, a derivative of maridomycin, exhibits a notable lack of ability to induce resistance in resistance-inducible strains of staphylococci to erythromycin [1]. This is a significant feature not shared by all macrolides and suggests a lower propensity for selecting for cross-resistance to the erythromycin class.

resistance induction erythromycin Staphylococcus aureus

Component Acylation Specificity

The six maridomycin components (I-VI) are structurally distinct, differing specifically in their acyl substitutions at the C-3 and C-4 positions of the macrolide ring [1]. Maridomycin VI represents one specific acylation state within this complex mixture. This intra-complex variability underscores that not all 'maridomycin' preparations are equivalent.

structural differentiation congeners acyl substitution

Maridomycin VI – Validated Application Scenarios


Murine Gram-Positive Infection Models

Maridomycin VI, as a component of the maridomycin complex, has demonstrated in vivo protective efficacy equivalent to leucomycin in mouse models of Gram-positive infection [1]. This makes it a suitable candidate for studies investigating the pharmacodynamics of 16-membered macrolides in systemic infections, particularly when administered via subcutaneous, intraperitoneal, or intravenous routes.

Inducible MLSB Resistance Mechanisms

The maridomycin scaffold, as exemplified by its derivative 9-propionylmaridomycin, exhibits a notable lack of ability to induce erythromycin resistance in inducible *Staphylococcus aureus* strains [2]. Researchers focused on the evolution and prevention of macrolide resistance can utilize Maridomycin VI as a tool compound to dissect resistance induction pathways, comparing it directly against strong inducers like erythromycin.

Activity in Serum-Containing Media

The antibacterial activity of Maridomycin VI is reported to be unaffected by the presence of serum . This property is critical for ex vivo or in vitro assays that aim to mimic physiological conditions, as it minimizes the confounding variable of serum protein binding and inactivation. Researchers can use Maridomycin VI to obtain more reliable activity data in serum-supplemented media compared to serum-sensitive alternatives.

Macrolide Acylation SAR Studies

Maridomycin VI represents one of six distinct congeners differing in C-3 and C-4 acylation [3]. Its defined chemical structure makes it a valuable standard for SAR programs aiming to correlate specific acyl substitutions with biological outcomes like antibacterial potency, resistance profile, or pharmacokinetic behavior, enabling precise comparisons within the maridomycin series and with other macrolide scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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